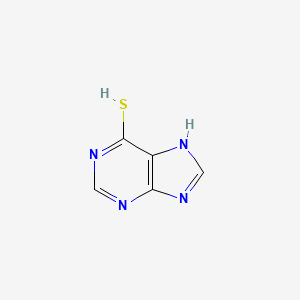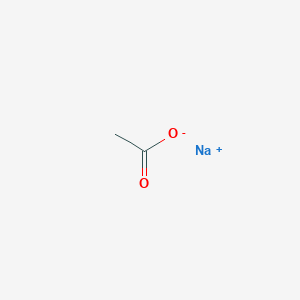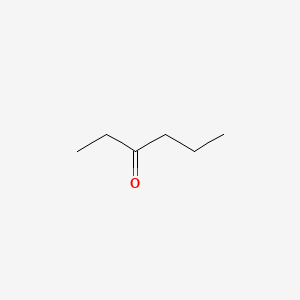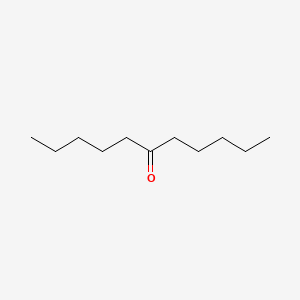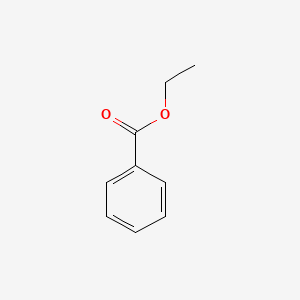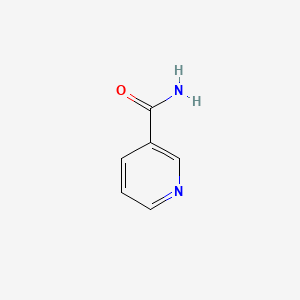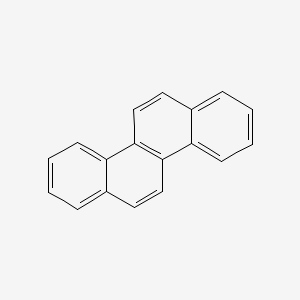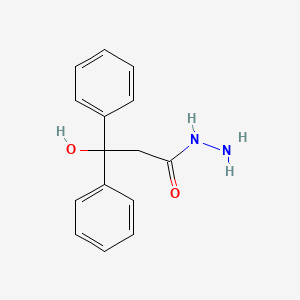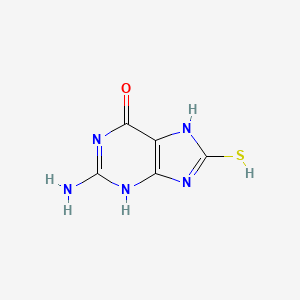
2-amino-8-sulfanyl-3,7-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-amino-8-sulfanyl-3,7-dihydropurin-6-one” is known as 6-Thioguanosine monophosphate. It is a derivative of guanosine monophosphate, where a sulfur atom replaces the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioguanosine monophosphate typically involves the thiolation of guanosine monophosphate. One common method is the reaction of guanosine monophosphate with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the oxygen atom with a sulfur atom.
Industrial Production Methods
In an industrial setting, the production of 6-Thioguanosine monophosphate may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Thioguanosine monophosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioguanosine monophosphate derivatives.
Scientific Research Applications
6-Thioguanosine monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other sulfur-containing compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialized biochemical reagents and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Thioguanosine monophosphate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The sulfur atom at the sixth position of the guanine base can form unique interactions with other molecules, affecting the stability and function of nucleic acids. This property is exploited in therapeutic applications to disrupt the replication of viruses or cancer cells.
Comparison with Similar Compounds
6-Thioguanosine monophosphate can be compared with other thiolated nucleotides, such as 6-Thioguanine and 6-Thioguanosine. While all these compounds contain a sulfur atom at the sixth position of the guanine base, 6-Thioguanosine monophosphate is unique in its monophosphate form, which affects its solubility, reactivity, and biological activity.
List of Similar Compounds
- 6-Thioguanine
- 6-Thioguanosine
- 6-Mercaptopurine
These compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
2-amino-8-sulfanyl-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

